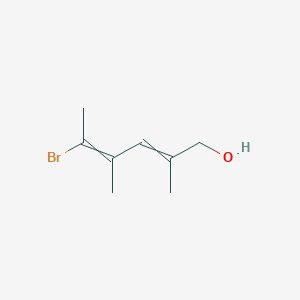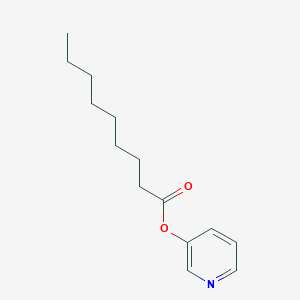
Pyridin-3-yl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl nonanoate: is an organic compound that belongs to the ester class of chemicals It is formed by the esterification of pyridin-3-ol (3-hydroxypyridine) with nonanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl nonanoate typically involves the esterification reaction between pyridin-3-ol and nonanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-3-yl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pyridin-3-ol and nonanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Pyridin-3-ol and nonanoic acid.
Reduction: Pyridin-3-yl nonanol.
Substitution: Various substituted pyridin-3-yl nonanoates depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Pyridin-3-yl nonanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. It can also serve as a model compound to investigate the interactions of esters with biological membranes.
Medicine: this compound and its derivatives have potential applications in drug development. The ester linkage can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the materials science industry, this compound can be used as a plasticizer or as a component in the formulation of specialty polymers.
Mécanisme D'action
The mechanism of action of pyridin-3-yl nonanoate depends on its specific application. In the context of enzyme-catalyzed hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of pyridin-3-ol and nonanoic acid. The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Pyridin-2-yl nonanoate: Similar ester with the ester group attached to the 2-position of the pyridine ring.
Pyridin-4-yl nonanoate: Similar ester with the ester group attached to the 4-position of the pyridine ring.
Pyridin-3-yl octanoate: Similar ester with a shorter alkyl chain (octanoic acid instead of nonanoic acid).
Uniqueness: Pyridin-3-yl nonanoate is unique due to the specific positioning of the ester group on the 3-position of the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Additionally, the nonanoate ester provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Propriétés
Numéro CAS |
112111-70-3 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
pyridin-3-yl nonanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-10-14(16)17-13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3 |
Clé InChI |
MMPUHDUSAPJEJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
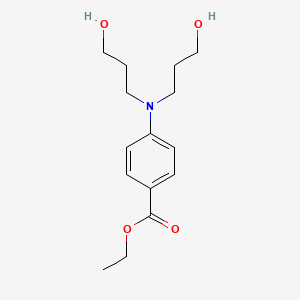
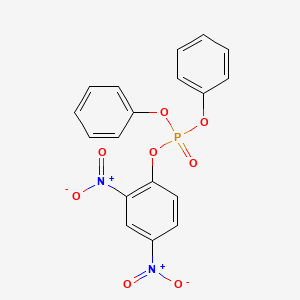
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

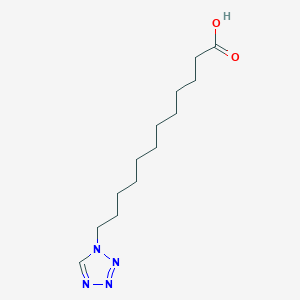
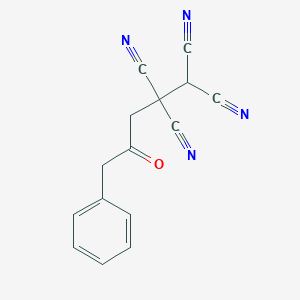
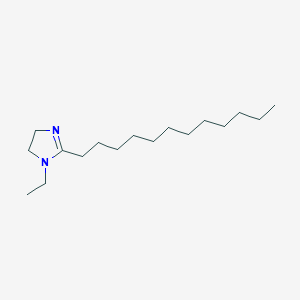
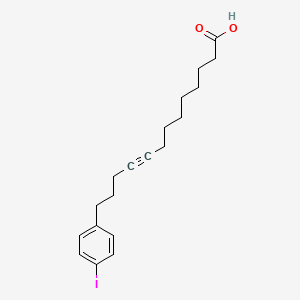
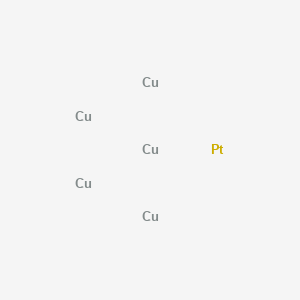
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
